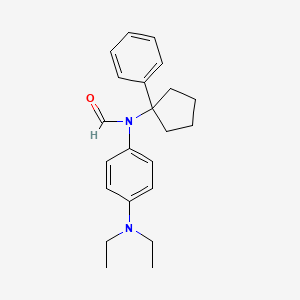
n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide: is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of a formyl group attached to an amine. This compound features a diethylamino group attached to a phenyl ring, which is further connected to a phenylcyclopentyl group through a formamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide typically involves the following steps:
Formation of the Diethylamino Phenyl Intermediate: This can be achieved by reacting 4-bromoaniline with diethylamine under suitable conditions.
Cyclopentylation: The intermediate is then reacted with cyclopentyl bromide in the presence of a base to form the phenylcyclopentyl derivative.
Formylation: Finally, the formylation of the phenylcyclopentyl derivative is carried out using formic acid or a formylating agent like formic anhydride.
Industrial Production Methods
In an industrial setting, the production of This compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
n-(4-(Diethylamino)phenyl)-n-(1-phenylcyclopentyl)formamide: can be compared with other formamides and amides:
Similar Compounds: N-(4-(Dimethylamino)phenyl)-N-(1-phenylcyclopentyl)formamide, N-(4-(Diethylamino)phenyl)formamide.
Properties
Molecular Formula |
C22H28N2O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C22H28N2O/c1-3-23(4-2)20-12-14-21(15-13-20)24(18-25)22(16-8-9-17-22)19-10-6-5-7-11-19/h5-7,10-15,18H,3-4,8-9,16-17H2,1-2H3 |
InChI Key |
CRVPDMPFZKPKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(C=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















